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molecular formula C11H9NO2 B8676925 3-Hydroxy-2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 132456-42-9

3-Hydroxy-2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B8676925
M. Wt: 187.19 g/mol
InChI Key: ZTKUFTIOAQEWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959361

Procedure details

A mixture of 10 g of N-propargylphthalimide and 2 g of sodium borohydride in 100 ml of ethanol was heated on the steam bath for 15 minutes with stirring. The resulting solution was concentrated under reduced pressure to one third of the volume and the product was crystallized by addition of ice and saturated sodium bicarbonate solution. The precipitated crystals of the title compound were collected by filtration, washed with water and sucked dry. After drying in vacuum they had m.p. 157°-159° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14])[C:2]#[CH:3].[BH4-].[Na+]>C(O)C>[OH:9][CH:8]1[C:7]2[C:6](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:14])[N:4]1[CH2:1][C:2]#[CH:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C#C)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure to one third of the volume
CUSTOM
Type
CUSTOM
Details
the product was crystallized by addition of ice and saturated sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
The precipitated crystals of the title compound were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
After drying in vacuum they

Outcomes

Product
Name
Type
Smiles
OC1N(C(C2=CC=CC=C12)=O)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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